2-(Chloroacetyl)cyclohexane-1,3-dione

8-Azasteroid synthesis Annelation Heterocyclic chemistry

2-(Chloroacetyl)cyclohexane-1,3-dione (CAS 133329-16-5) is a synthetic organic compound belonging to the β-diketone/β-triketone class, with the molecular formula C₈H₉ClO₃ and a molecular weight of 188.61 g/mol. It features a cyclohexane-1,3-dione core acylated at the 2-position with a chloroacetyl group, placing it within the broader family of 2-acyl-cyclohexane-1,3-diones.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS No. 133329-16-5
Cat. No. B148409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloroacetyl)cyclohexane-1,3-dione
CAS133329-16-5
Synonyms1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI)
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)C(=O)CCl
InChIInChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2
InChIKeyWOUFYJJPDXUZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloroacetyl)cyclohexane-1,3-dione (CAS 133329-16-5): A Halogenated β-Triketone Building Block for Heterocyclic Synthesis


2-(Chloroacetyl)cyclohexane-1,3-dione (CAS 133329-16-5) is a synthetic organic compound belonging to the β-diketone/β-triketone class, with the molecular formula C₈H₉ClO₃ and a molecular weight of 188.61 g/mol [1]. It features a cyclohexane-1,3-dione core acylated at the 2-position with a chloroacetyl group, placing it within the broader family of 2-acyl-cyclohexane-1,3-diones. This compound is primarily utilized as a versatile building block in organic synthesis , particularly for the construction of heterocyclic systems such as 8-azasteroids and 2-aminothiazoles. The presence of the electrophilic α-chloro ketone moiety distinguishes it from non-halogenated 2-acyl analogs, enabling subsequent nucleophilic displacement or annelation reactions that are inaccessible to simpler acetyl or butyryl congeners.

Why 2-(Chloroacetyl)cyclohexane-1,3-dione Cannot Be Replaced by Generic 2-Acyl-cyclohexane-1,3-diones


The 2-acyl-cyclohexane-1,3-dione scaffold supports a broad range of biological and synthetic activities, but the identity of the 2-acyl substituent dictates the compound's reactivity profile and synthetic utility [1]. Non-halogenated analogs such as 2-acetyl-1,3-cyclohexanedione lack an electrophilic leaving group at the α-position of the acyl side chain, rendering them incapable of participating in nucleophilic displacement cascades that are central to thiazole and azasteroid syntheses. Conversely, the bromoacetyl analog (2-bromoacetyl-cyclohexane-1,3-dione) exhibits higher reactivity that may compromise chemoselectivity in multi-step sequences [2]. The chloroacetyl substituent on the target compound occupies a reactivity 'sweet spot'—sufficiently electrophilic to enable anchimeric assistance and annelation with cyclic Schiff bases under acidic conditions [3], yet stable enough for routine handling and storage.

Quantitative Differentiation Evidence for 2-(Chloroacetyl)cyclohexane-1,3-dione (CAS 133329-16-5) Against Structural Analogs


Annelation Reactivity with 3,4-Dihydroisoquinolines: Chloroacetyl Enables ABCD-Tetracyclic Formation Inaccessible to 2-Acetyl Analogs

The reaction of 2-chloroacetyl-1,3-cyclohexanediones with 3,4-dihydroisoquinolines in alcoholic HCl leads to annelation of the cyclic Schiff base by the β-triketone, forming ABCD-tetracyclic 8-aza-D-homogonanium chlorides [1]. This transformation exploits the electrophilic α-chloro carbon as a latent leaving group that facilitates C–C bond formation after initial condensation. In contrast, annelation with non-halogenated 2-acyl-1,3-cyclohexanediones (e.g., 2-acetyl or 2-propionyl analogs) proceeds through a different mechanistic pathway, yielding C-9 angularly alkylated products without the same tetracyclic ring system [2]. The chloroacetyl group thus uniquely enables the one-pot construction of the ABCD tetracyclic framework that defines the 8-azasteroid class.

8-Azasteroid synthesis Annelation Heterocyclic chemistry

Thiazole Synthesis: Chloroacetyl as a Dual Role Substituent for Cyclocondensation with Thioureas

2-Chloroacetyl-1,3-cyclohexanediones react with thiourea and substituted thioureas to form 2-amino-4-(1,3-dioxo-2-cyclohexyl)thiazolium chlorides. Upon treatment with triethylamine, these salts are converted to 2-aminothiazole bases [1]. This transformation exploits the chloroacetyl group in a dual capacity: the carbonyl engages in initial condensation with thiourea, while the α-chloro substituent serves as the leaving group in the thiazole ring-closure step. The non-halogenated 2-acetyl analog lacks this leaving group and cannot participate in the same Hantzsch-type thiazole cyclization without prior α-functionalization. The bromoacetyl analog (2-bromoacetyl-cyclohexane-1,3-dione), while capable of similar chemistry, presents higher reactivity and potential for premature hydrolysis or side reactions [2].

2-Aminothiazole synthesis Cyclocondensation Thiourea

Keto-Enol Tautomerism: Chloroacetyl Substituent Alters Tautomeric Equilibrium Relative to Alkyl Acyl Analogs

The 2-acyl-cyclohexane-1,3-dione scaffold exists as an equilibrium mixture of exocyclic and endocyclic enol tautomers, a property critical to both its reactivity and biological recognition [1]. The electron-withdrawing chloroacetyl group stabilizes the enol tautomer to a different extent than alkyl acyl groups. For 2-acetyl-1,3-cyclohexanedione, the equilibrium constant favors the endocyclic enol form (K ≈ 1.5) [2]. The chloroacetyl analog, bearing an electron-withdrawing α-chloro substituent, is expected to shift this equilibrium further toward the enol form due to enhanced stabilization of the enolate anion through inductive effects, though direct quantitative measurement for this specific compound has not been reported in accessible literature.

Keto-enol tautomerism β-Triketone Physicochemical property

Recommended Application Scenarios for 2-(Chloroacetyl)cyclohexane-1,3-dione (CAS 133329-16-5) Based on Evidence


8-Azasteroid Core Construction via Annelation with Dihydroisoquinolines

This compound is the precursor of choice for constructing the ABCD-tetracyclic 8-aza-D-homogonane framework. The chloroacetyl group enables a one-pot annelation with 3,4-dihydroisoquinolines under acidic alcoholic conditions that is mechanistically inaccessible to non-halogenated 2-acyl analogs. Research groups pursuing steroidal alkaloid mimetics or azasteroid libraries should procure this specific derivative rather than attempting to generate the chloroacetyl functionality in situ from 2-acetyl-1,3-cyclohexanedione [1].

2-Aminothiazole Library Synthesis with a Cyclohexanedione Anchor

For parallel synthesis of 2-aminothiazole derivatives bearing a 1,3-cyclohexanedione moiety, this compound reacts directly with thioureas to form thiazolium salts, which are converted to free aminothiazole bases upon treatment with triethylamine [2]. This two-step sequence avoids the need for pre-activation or α-halogenation of the acyl side chain, reducing synthetic step count relative to routes starting from 2-acetyl-1,3-cyclohexanedione.

General Heterocyclic Building Block Requiring Latent Electrophilic Functionality

As a bifunctional building block combining a 1,3-diketone nucleophilic site with an electrophilic α-chloro ketone, this compound serves as a convergent intermediate for diverse heterocyclic syntheses including acridinediones, chromenones, and xanthenones [3]. Procurement should be prioritized when the synthetic route requires orthogonal reactivity at the 2-acyl position that cannot be achieved with 2-acetyl or 2-butyryl analogs.

Mechanistic Probe in Keto-Enol Tautomerism Studies of β-Triketones

The electron-withdrawing chloroacetyl substituent provides a useful perturbation for studying keto-enol equilibria in the 2-acyl-cyclohexane-1,3-dione series. When compared with 2-acetyl-1,3-cyclohexanedione (K_eq ≈ 1.5, favoring endocyclic enol [4]), the chloroacetyl analog serves as a probe for assessing the impact of α-substituent electronic effects on tautomeric preference, relevant to understanding reactivity in both synthetic and biological contexts.

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